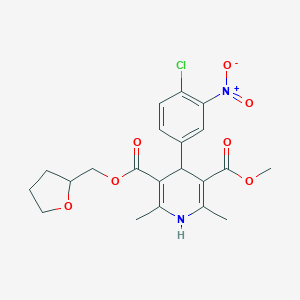
1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium, also known as EOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EOP is a heterocyclic compound that contains a pyridazine ring and an ethoxy group attached to the nitrogen atom. This compound has shown promising results in various studies, and researchers are exploring its potential applications in different areas.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium is not fully understood, but studies have suggested that it acts by inhibiting the growth of microorganisms and cancer cells. 1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential in preventing the growth and spread of cancer cells.
Biochemical and Physiological Effects:
1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium has been shown to have a low toxicity profile, making it a promising candidate for further research. It has been studied for its effects on various physiological processes, including its potential as an anti-inflammatory agent and its ability to modulate the immune system. 1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium has also been explored for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium is its low toxicity profile, making it a safe candidate for further research. It is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of 1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium is its limited solubility in water, which may affect its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium. One area of interest is its potential as a corrosion inhibitor in various industries, such as the oil and gas industry. 1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium's unique chemical structure makes it a promising candidate for further research in this area. Another potential area of research is its potential as a catalyst in organic reactions. 1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium has shown promising results in certain reactions, and further research may lead to the development of new and more efficient reactions. Additionally, 1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium's potential as an anti-inflammatory agent and its ability to modulate the immune system make it a promising candidate for further research in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium involves the reaction of ethyl 2-bromoacetate with hydrazine hydrate, followed by the reaction of the resulting intermediate with 2-chloropyridazine. This reaction yields 1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium as a white solid with a high yield.
Aplicaciones Científicas De Investigación
1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium has shown potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and anticancer properties. 1-(2-Ethoxy-2-oxoethyl)pyridazin-1-ium has also been explored for its potential as a corrosion inhibitor and as a catalyst in organic reactions. Its unique chemical structure makes it a promising candidate for further research in these areas.
Propiedades
Fórmula molecular |
C8H11N2O2+ |
|---|---|
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
ethyl 2-pyridazin-1-ium-1-ylacetate |
InChI |
InChI=1S/C8H11N2O2/c1-2-12-8(11)7-10-6-4-3-5-9-10/h3-6H,2,7H2,1H3/q+1 |
Clave InChI |
ZNLVRBOJLSVGFR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=CC=CC=N1 |
SMILES canónico |
CCOC(=O)C[N+]1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)


![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280545.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280549.png)
